

Spectroscopic and Synthetic Profile of 2-(4-Fluorophenoxy)ethanamine: A Technical Guide

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Compound of Interest

Compound Name: 2-(4-Fluorophenoxy)ethanamine

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This technical guide provides a comprehensive overview of the spectroscopic data and a general synthetic protocol for **2-(4-Fluorophenoxy)ethanamine**, a key building block in the development of various pharmacologically active compounds. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry, offering a consolidated resource for the characterization and synthesis of this versatile molecule.

Spectroscopic Data

Precise spectroscopic data for **2-(4-Fluorophenoxy)ethanamine** is not widely available in publicly accessible databases. However, based on the analysis of its structural analogs and a ^1H NMR spectrum of its chloride salt, the expected spectral characteristics can be inferred.

Nuclear Magnetic Resonance (NMR) Spectroscopy

^1H NMR Spectroscopy: A ^1H NMR spectrum for the hydrochloride salt of **2-(4-Fluorophenoxy)ethanamine** in DMSO- d_6 has been reported.^[1] The spectrum of the free base is expected to show similar features, with potential shifts in the signals corresponding to the protons on the ethylamine moiety due to the absence of the protonated amine.

Expected ^1H NMR Data (Free Base):

- Aromatic Protons: Two sets of multiplets or doublets of doublets in the range of δ 6.8-7.2 ppm, characteristic of a para-substituted fluorobenzene ring.
- -OCH₂- Protons: A triplet expected around δ 4.0-4.2 ppm.
- -CH₂N- Protons: A triplet expected around δ 2.9-3.1 ppm.
- -NH₂ Protons: A broad singlet, the chemical shift of which is dependent on solvent and concentration.

¹³C NMR Spectroscopy: While a specific spectrum for **2-(4-Fluorophenoxy)ethanamine** is not readily available, the expected chemical shifts can be estimated based on related structures and general principles of ¹³C NMR spectroscopy.

Expected ¹³C NMR Data:

Carbon Atom	Expected Chemical Shift (δ , ppm)
C-O (Aromatic)	155-160 (doublet, ¹ JCF)
C-F (Aromatic)	152-157 (doublet, ¹ JCF)
CH (Aromatic, ortho to O)	115-120 (doublet, ³ JCF)
CH (Aromatic, ortho to F)	115-120 (doublet, ² JCF)
-OCH ₂ -	65-70

| -CH₂N- | 40-45 |

Infrared (IR) Spectroscopy

The IR spectrum of **2-(4-Fluorophenoxy)ethanamine** is expected to exhibit characteristic absorption bands corresponding to its functional groups.

Expected IR Data:

Functional Group	Expected Absorption Range (cm ⁻¹)
N-H Stretch	3300-3400 (two bands for primary amine)
C-H Stretch (Aromatic)	3000-3100
C-H Stretch (Aliphatic)	2850-2960
C=C Stretch (Aromatic)	1500-1600
C-O Stretch (Aryl Ether)	1200-1250

| C-F Stretch | 1150-1250 |

Mass Spectrometry (MS)

The mass spectrum of **2-(4-Fluorophenoxy)ethanamine** would show a molecular ion peak corresponding to its molecular weight (155.17 g/mol). The fragmentation pattern would likely involve cleavage of the ethylamine side chain.

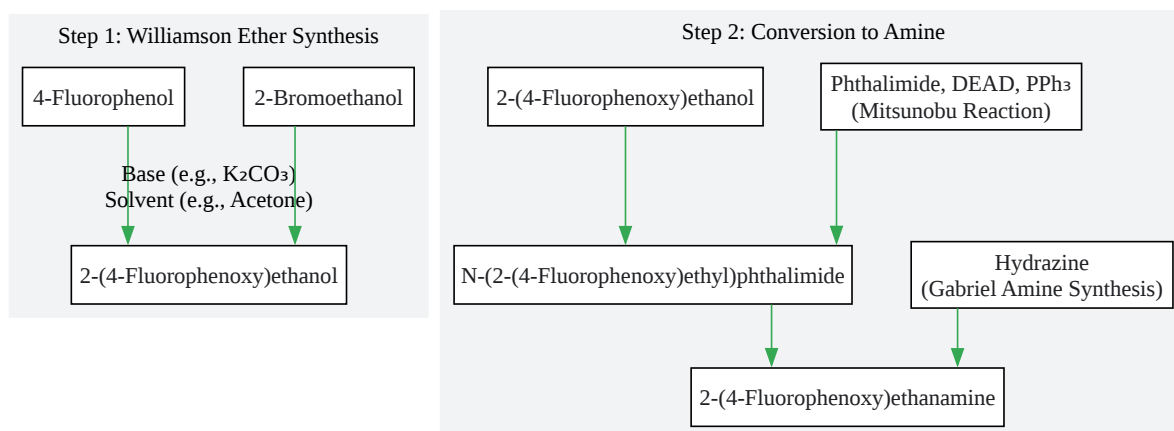
Expected Mass Spectrometry Data:

- Molecular Ion (M⁺): m/z = 155
- Major Fragments:
 - m/z = 111 (loss of -CH₂NH₂)
 - m/z = 95 (fluorophenyl fragment)
 - m/z = 30 (CH₂NH₂⁺)

Experimental Protocols

A detailed, validated experimental protocol for the synthesis of **2-(4-Fluorophenoxy)ethanamine** is not explicitly available in the reviewed literature. However, a general synthetic approach can be outlined based on common organic chemistry reactions for the formation of phenoxy ethylamines. The most probable synthetic route involves a Williamson ether synthesis followed by a Gabriel synthesis or a related amination reaction.

General Synthetic Pathway

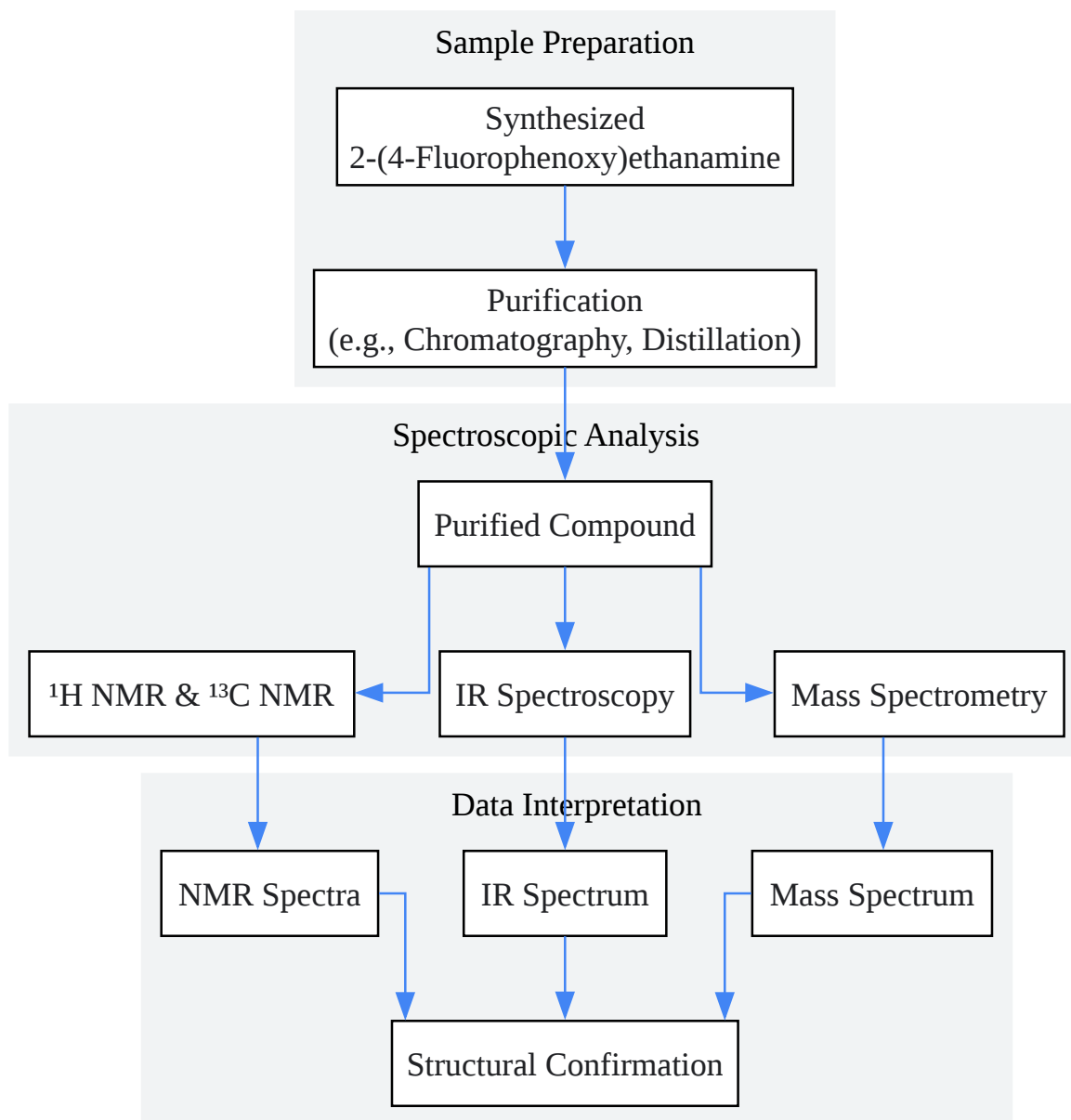


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General Synthetic Pathway for **2-(4-Fluorophenoxy)ethanamine**.

Spectroscopic Data Acquisition Workflow

The acquisition of the spectroscopic data for the characterization of **2-(4-Fluorophenoxy)ethanamine** would typically follow a standardized workflow.



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Workflow for Spectroscopic Data Acquisition and Analysis.

Conclusion

While specific, experimentally-derived spectroscopic data for **2-(4-Fluorophenoxy)ethanamine** remains elusive in readily accessible sources, this guide provides a robust, inferred spectroscopic profile based on established principles and data from

closely related analogs. The outlined general synthetic pathway offers a viable route for its preparation. It is recommended that researchers undertaking the synthesis of this compound perform thorough characterization to confirm its identity and purity, which will contribute valuable data to the scientific community.

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References

- 1. p-Fluorophenethylamine | C₈H₁₀FN | CID 4653 - PubChem [pubchem.ncbi.nlm.nih.gov]
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